Cyclopentanone-2,2,5,5-d4
Overview
Description
Cyclopentanone-2,2,5,5-d4, also known as 2,2,5,5-Tetradeuteriocyclopentan-1-one, is a deuterium-labeled compound with the molecular formula C5D4H4O. This compound is a derivative of cyclopentanone, where four hydrogen atoms are replaced by deuterium atoms. It is commonly used in scientific research due to its unique isotopic properties .
Mechanism of Action
Target of Action
Cyclopentanone-2,2,5,5-d4 is a chemical compound with the empirical formula C5D4H4O
Result of Action
One study suggests that it may undergo photolysis under certain conditions . More research is needed to fully understand the effects of this compound’s action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to ensure adequate ventilation and take precautionary measures against static discharges .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentanone-2,2,5,5-d4 can be synthesized through the deuteration of cyclopentanone. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) in the presence of a catalyst such as platinum or palladium. The reaction is typically carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The product is then purified through distillation and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Cyclopentanone-2,2,5,5-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopentanone derivatives.
Reduction: It can be reduced to form cyclopentanol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted cyclopentanone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed:
Oxidation: Cyclopentanone derivatives with additional oxygen-containing functional groups.
Reduction: Cyclopentanol derivatives.
Substitution: Substituted cyclopentanone derivatives with various functional groups.
Scientific Research Applications
Cyclopentanone-2,2,5,5-d4 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of cyclopentanone in various chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of cyclopentanone in biological systems.
Medicine: Used in drug development and pharmacokinetic studies to understand the metabolism and distribution of cyclopentanone-based drugs.
Comparison with Similar Compounds
Cyclopentanone-2,2,5,5-d4 can be compared with other deuterium-labeled compounds such as:
Cyclohexanone-2,2,6,6-d4: Similar in structure but with a six-membered ring.
Acetophenone-d8: Contains a phenyl group instead of a cyclopentane ring.
Cyclohexanone-d10: Fully deuterated cyclohexanone with ten deuterium atoms.
Uniqueness: this compound is unique due to its specific isotopic labeling at the 2 and 5 positions, which provides distinct advantages in studying specific reaction mechanisms and metabolic pathways compared to other deuterium-labeled compounds .
Properties
IUPAC Name |
2,2,5,5-tetradeuteriocyclopentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1-4H2/i3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTOWKSIORTVQH-KHORGVISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC(C1=O)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583872 | |
Record name | (2,2,5,5-~2~H_4_)Cyclopentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3997-89-5 | |
Record name | (2,2,5,5-~2~H_4_)Cyclopentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3997-89-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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